L-Mabuterol hydrochloride L-Mabuterol hydrochloride Mabuterol hydrochloride is a member of (trifluoromethyl)benzenes.
Brand Name: Vulcanchem
CAS No.: 95656-55-6
VCID: VC0533391
InChI: InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1
SMILES: CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Molecular Formula: C13H19Cl2F3N2O
Molecular Weight: 347.2 g/mol

L-Mabuterol hydrochloride

CAS No.: 95656-55-6

Cat. No.: VC0533391

Molecular Formula: C13H19Cl2F3N2O

Molecular Weight: 347.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Mabuterol hydrochloride - 95656-55-6

Specification

CAS No. 95656-55-6
Molecular Formula C13H19Cl2F3N2O
Molecular Weight 347.2 g/mol
IUPAC Name (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1
Standard InChI Key MMCDXJOMPMIKGP-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Canonical SMILES CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-]
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

L-Mabuterol hydrochloride is chemically designated as (R)(R)-1-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-(tert-butylamino)ethanol hydrochloride. The compound’s chiral center at the ethanolamine side chain confers stereospecificity, with the RR-enantiomer exhibiting superior β₂-receptor binding affinity compared to its SS-counterpart . The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring enhances receptor interaction and metabolic stability, while the tert-butylamine moiety contributes to prolonged receptor activation.

Table 1: Key Chemical Properties of L-Mabuterol Hydrochloride

PropertyValue
Molecular FormulaC13H18ClF3N2OHCl\text{C}_{13}\text{H}_{18}\text{ClF}_3\text{N}_2\text{O} \cdot \text{HCl}
Molecular Weight347.20 g/mol
CAS Registry Number95656-55-6
SolubilityFreely soluble in water
pKa9.2 (amine group)

Structural Reactivity

The compound undergoes hydrolysis in aqueous environments, forming the corresponding free base (R)(R)-Mabuterol. Substitution reactions at the chlorine and trifluoromethyl positions yield derivatives with modified pharmacological profiles, though none have surpassed the parent compound’s bronchodilatory efficacy . X-ray crystallography reveals a planar aromatic ring system and a staggered conformation of the ethanolamine side chain, optimizing interactions with the β₂-adrenergic receptor’s hydrophobic pocket .

Pharmacological Mechanisms and Effects

Bronchodilatory Activity

L-Mabuterol hydrochloride’s primary mechanism involves activation of β₂-adrenergic receptors in bronchial smooth muscle, leading to cAMP-mediated relaxation. In guinea pig tracheal preparations, it demonstrated 7.8-fold greater potency than salbutamol and 2.3-fold greater than isoprenaline in reversing acetylcholine-induced bronchoconstriction . The drug’s selectivity ratio (β₂:β₁) of 133:1 minimizes tachycardia, a common side effect of non-selective agonists .

Metabolic Modulation

The compound stimulates lipolysis and glycogenolysis via β₂-mediated pathways. In rodent models, subcutaneous administration (2.5 mg/kg) increased plasma free fatty acids by 180% and glucose by 65%, with effects persisting for 6–8 hours . These metabolic actions are attenuated in adipose tissue-specific β₂ knockout mice, confirming receptor specificity .

Clinical Applications and Efficacy

Respiratory Therapeutics

A pivotal open-label trial in 10 COPD patients demonstrated that single oral doses of 40–60 µg L-Mabuterol hydrochloride reduced airway resistance by 35–42%, comparable to 0.4 mg fenoterol via inhalation . The onset of action occurred within 30 minutes, with peak effects at 2–3 hours and duration exceeding 12 hours .

Table 2: Comparative Bronchodilatory Efficacy in Humans

ParameterL-Mabuterol (60 µg oral)Fenoterol (0.4 mg inhaled)
Δ Airway Resistance (%)-38.2 ± 4.1-41.7 ± 3.8
Duration (hours)12.1 ± 1.25.4 ± 0.9
Tachycardia Incidence0%12%

Off-Label Applications

Preclinical studies suggest potential in muscle wasting disorders due to β₂-mediated anabolic effects. In rodent models, 28-day administration (0.1 mg/kg/day) increased tibialis anterior muscle mass by 22% without cardiac hypertrophy . Human trials for this indication remain exploratory.

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in humans is 68–72%, with peak plasma concentrations (CmaxC_{\text{max}}) of 12.3 ng/mL achieved at 2.5 hours post-administration . The volume of distribution (1.8 L/kg) indicates extensive tissue penetration, particularly into lung parenchyma .

Metabolic Pathways

Hepatic metabolism predominates via oxidative deamination, producing six major metabolites:

  • M-1: Hydroxylated tert-butyl group (retains 10–20% β₂ activity)

  • M-2: Glycol derivative (inactive)

  • M-3: Mandelic acid conjugate (inactive)

  • M-4: Aldehyde intermediate (reactive)

  • M-5: Benzoic acid derivative (inactive)

  • M-6: Hippuric acid conjugate (inactive)

M-1 antagonizes isoprenaline-induced cardiac inotropy at concentrations ≥1 µM, suggesting cautious use in patients with pre-existing arrhythmias .

Excretion

Renal excretion accounts for 85% of elimination, with a terminal half-life (t1/2t_{1/2}) of 11.4 hours. Less than 5% is excreted unchanged, reflecting extensive first-pass metabolism .

Synthesis and Manufacturing

Industrial Synthesis

The production involves a seven-step enantioselective process:

  • Friedel-Crafts acylation of 4-nitro-3-chlorobenzotrifluoride

  • Reduction to the corresponding benzyl alcohol

  • Resolution via diastereomeric salt formation with ()(-)-dibenzoyl tartaric acid

  • Amination with tert-butylamine

  • Hydrochloride salt precipitation

  • Crystallization from ethanol/water

  • Lyophilization for stability

Comparative Analysis with Other β₂ Agonists

Potency and Selectivity

L-Mabuterol hydrochloride’s unique trifluoromethyl group enhances receptor binding affinity compared to salbutamol and procaterol.

Table 3: Receptor Binding Affinities (KiK_i, nM)

Compoundβ₂ Receptorβ₁ ReceptorSelectivity Ratio (β₂/β₁)
L-Mabuterol0.4864.3134
Salbutamol1.289.174
Procaterol0.3152.4169

While procaterol exhibits higher absolute β₂ affinity, L-Mabuterol’s metabolic stability confers longer duration .

Future Research Directions

Ongoing investigations focus on inhalable formulations to enhance pulmonary selectivity and reduce systemic exposure. Nanoparticle-encapsulated L-Mabuterol demonstrated 3.2-fold increased lung retention in murine models, with phase I trials anticipated by 2026. Additionally, structure-activity relationship (SAR) studies aim to develop derivatives with augmented anabolic activity for cachexia treatment.

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